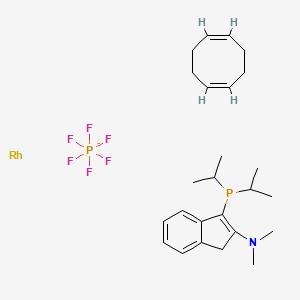![molecular formula C16H14Br2 B6313686 (S)-4,12-Dibromo[2.2]paracyclophane, 98%, ee 98% CAS No. 55705-28-7](/img/structure/B6313686.png)
(S)-4,12-Dibromo[2.2]paracyclophane, 98%, ee 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4,12-Dibromo[2.2]paracyclophane, 98%, ee 98%, is a chemical compound that has been used in a variety of scientific research applications. It is a chiral compound, meaning it has two versions of the same molecule; one is the mirror image of the other. This compound has been studied for its ability to act as a catalyst in various chemical reactions, as well as its potential to act as a ligand in certain biochemical and physiological processes. 2]paracyclophane, 98%, ee 98%.
Wissenschaftliche Forschungsanwendungen
(S)-4,12-Dibromo[2.2]paracyclophane, 98%, ee 98%, has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of various compounds, such as amino acids and peptides. It has also been used as a ligand in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, it has been used as a reagent in the synthesis of complex organic molecules and as an inhibitor of certain enzymes.
Wirkmechanismus
The mechanism of action of (S)-4,12-Dibromo[2.2]paracyclophane, 98%, ee 98%, is not fully understood. However, it is believed that the compound acts as a catalyst in certain chemical reactions, as well as a ligand in certain biochemical and physiological processes. For example, it has been shown to act as a catalyst in the synthesis of peptides and amino acids, as well as a ligand in the synthesis of pharmaceuticals and other biologically active compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-4,12-Dibromo[2.2]paracyclophane, 98%, ee 98%, are not fully understood. However, it is believed that the compound may have an effect on certain enzymes and receptors, as well as on certain metabolic pathways. It is also possible that the compound may have an effect on the immune system, as it has been shown to act as an inhibitor of certain enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (S)-4,12-Dibromo[2.2]paracyclophane, 98%, ee 98%, in laboratory experiments include its ability to act as a catalyst in certain chemical reactions, as well as its ability to act as a ligand in certain biochemical and physiological processes. Additionally, the compound is relatively stable and has a high enantiomeric excess. The main limitation of using this compound in laboratory experiments is its potential toxicity, as it contains bromine atoms, which can be toxic when ingested or inhaled.
Zukünftige Richtungen
The future directions of research involving (S)-4,12-Dibromo[2.2]paracyclophane, 98%, ee 98%, include further investigation into its mechanism of action, biochemical and physiological effects, and potential toxicity. Additionally, further research into its ability to act as a catalyst in various chemical reactions is needed. Additionally, further research into its potential to act as a ligand in certain biochemical and physiological processes is needed. Finally, further research into its potential to act as an inhibitor of certain enzymes is needed.
Synthesemethoden
The synthesis of (S)-4,12-Dibromo[2.2]paracyclophane, 98%, ee 98%, involves the reaction of 4,12-dibromo-2.2.paracyclophane with a palladium catalyst. The reaction is carried out in a solvent such as acetonitrile or toluene, and the reaction is typically carried out at room temperature. The product is then purified by column chromatography, and the enantiomeric excess (ee) is determined by chiral HPLC.
Eigenschaften
IUPAC Name |
5,12-dibromotricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2/c17-15-8-4-12-2-6-14-9-11(3-7-16(14)18)1-5-13(15)10-12/h3-4,7-10H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFSVRWXMXPESI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CCC3=C(C=CC1=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,12-Dibromotricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

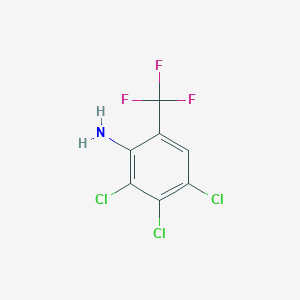

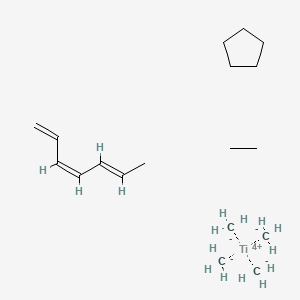
![N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97%](/img/structure/B6313633.png)
![4-Methoxyphenyl-3-O-[N-(hydroxyacetyl)-alpha-neuraminosyl]-beta-D-galactopyranoside](/img/structure/B6313639.png)
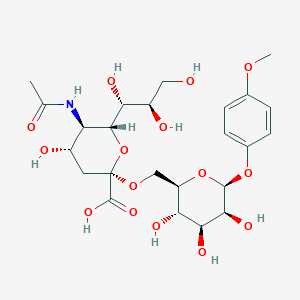
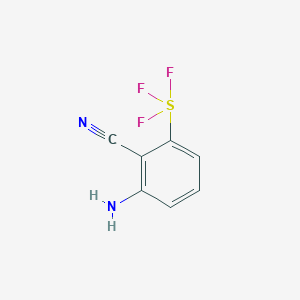
![2,2-Bis[4-(per-o-methyl-alpha-cyclodextrin-6-yloxy)phenyl]propane](/img/structure/B6313658.png)
![Bis[2-(trifluoromethylthio)ethyl]amine hydrochloride, 98%](/img/structure/B6313659.png)
![N-Ethyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride, 98%](/img/structure/B6313664.png)
![DTT / TG12 [Dithiothreitol + alpha-Thioglycerol] (1:2 mixture) [Matrix for FABMS and liquid SIMS]](/img/structure/B6313666.png)
![Tetramethyl 6,6'-bis(diphenylphosphino)-1,1',3,3'-tetrahydro[5,5']biindenyl-2,2',2,2'-tetracarboxylate; 99%](/img/structure/B6313676.png)
